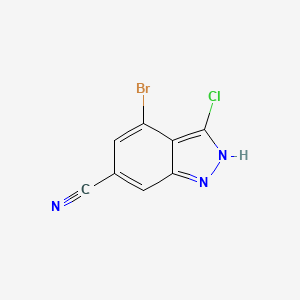

4-Bromo-3-cloro-1H-indazol-6-carbonitrilo

Descripción general

Descripción

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Aplicaciones Científicas De Investigación

4-Bromo-3-chloro-1H-indazole-6-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to understand the interaction of indazole derivatives with various biological targets.

Mecanismo De Acción

Target of Action

It’s known that indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These compounds are often used as precursors for the synthesis of biologically active structures .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indazole derivatives likely affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Análisis Bioquímico

Biochemical Properties

4-Bromo-3-chloro-1H-indazole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 4-Bromo-3-chloro-1H-indazole-6-carbonitrile and COX-2 can inhibit the enzyme’s activity, thereby reducing inflammation. Additionally, this compound may interact with other biomolecules, such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .

Cellular Effects

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can affect gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For instance, by binding to the active site of COX-2, it prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged modulation of gene expression .

Dosage Effects in Animal Models

The effects of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, 4-Bromo-3-chloro-1H-indazole-6-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile can influence its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2-fluoroaniline.

Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with copper(I) bromide to introduce the bromine atom, forming 4-bromo-3-chloroaniline.

Cyclization: The bromo-chloroaniline is then subjected to cyclization with a suitable reagent, such as sodium azide, to form the indazole ring.

Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with cyanogen bromide.

Industrial Production Methods

Industrial production methods for 4-Bromo-3-chloro-1H-indazole-6-carbonitrile may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-chloro-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution Products: Various substituted indazole derivatives.

Oxidation Products: Oxidized forms of the indazole ring.

Reduction Products: Reduced forms of the indazole ring.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-1H-indazole

- 3-Chloro-1H-indazole

- 6-Bromo-1H-indazole-4-carboxaldehyde

Uniqueness

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is unique due to the presence of both bromine and chlorine atoms on the indazole ring, along with a nitrile group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of complex molecules .

Actividad Biológica

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C7H4BrClN2

- Molecular Weight: 231.48 g/mol

- Functional Groups: Contains bromine, chlorine, and a carbonitrile group, which contribute to its reactivity and biological activity.

Target Interactions

4-Bromo-3-chloro-1H-indazole-6-carbonitrile interacts with various biological targets, influencing multiple biochemical pathways. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby modulating inflammation and pain pathways.

Biochemical Pathways

The compound exhibits a broad spectrum of biological activities:

- Anticancer Activity: It has been found to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with critical signaling pathways .

- Antimicrobial Effects: Research indicates potential antibacterial and antifungal properties, making it a candidate for treating infections.

- Neuroprotective Properties: There are indications that this compound may have applications in neurological disorders through its modulation of neurotransmitter systems.

Biological Activities

The following table summarizes the biological activities associated with 4-Bromo-3-chloro-1H-indazole-6-carbonitrile:

Case Studies and Research Findings

Several studies have explored the biological activity of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile:

-

Antitumor Activity Study:

A study evaluated the compound's effect on human colon cancer cell lines (HCT116) and found significant inhibition of tumor growth with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest . -

Antimicrobial Efficacy:

Research demonstrated that 4-Bromo-3-chloro-1H-indazole-6-carbonitrile exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent. -

Inflammation Modulation:

In vitro assays indicated that the compound effectively reduced prostaglandin E2 levels by inhibiting COX-2 activity, highlighting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

4-bromo-3-chloro-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMNHKJZCMENNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646746 | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-57-3 | |

| Record name | 4-Bromo-3-chloro-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-2H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.